[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime
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Description
[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Reactions
The compound has been utilized in various chemical synthesis processes. For instance, cyclopropenone oximes, which are structurally related to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, have been prepared from cyclopropenones and have shown reactions with isocyanates to yield diazaspirohexenones. Such reactions are foundational in the synthesis of various organic compounds, hinting at the versatile reactivity of related cyclopropyl methanone oximes (Yoshida et al., 1988).
2. Antibacterial Activity
New derivatives of cyclopropyl methane oxime, including those with a structure similar to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, have been synthesized and shown to possess significant antibacterial activity. Specifically, some compounds demonstrated potent activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking methods have been employed to understand the interaction mechanism of these oximes with bacterial enzymes, providing insights into their antibacterial efficacy (Chaudhary et al., 2021).
3. Anticancer Potential
Compounds structurally similar to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), have been investigated for their anticancer potential. PHT has demonstrated potent cytotoxicity against tumor cell lines and the ability to induce cell cycle arrest and apoptosis in cancer cells. Studies suggest that PHT inhibits tubulin polymerization and exhibits promising anticancer therapeutic potential (Magalhães et al., 2013).
4. Organic Chemistry and Synthesis
The compound and its derivatives serve as key intermediates in organic chemistry. For example, cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone, closely related to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, is a novel reference antagonist for the histamine H3 receptor. The synthesis of such compounds involves strategic reactions such as SNAr for acylated fluoroaromatics, illustrating the role of cyclopropyl methanone oximes in the synthesis of pharmacologically relevant compounds (Stark, 2000).
These findings highlight the multifaceted applications of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime and its derivatives in scientific research, spanning from chemical synthesis to antibacterial and anticancer activities.
Properties
IUPAC Name |
(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-9-7-12(8-10-14)15-11-16(15)17(18-19)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZRWBOWZMYECF-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.